Product packaging for Methyl 4-oxooctanoate(Cat. No.:CAS No. 4316-48-7)

Methyl 4-oxooctanoate

Cat. No.: B14144625
CAS No.: 4316-48-7
M. Wt: 172.22 g/mol
InChI Key: PONRPCIHEGPNCW-UHFFFAOYSA-N
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Description

Significance of Beta-Ketoester Systems in Organic Synthesis and Chemical Biology Research

Beta-ketoesters are highly valuable synthons in organic chemistry due to the presence of both electrophilic and nucleophilic reactive sites. researchgate.netacs.org This dual reactivity allows them to participate in a wide array of chemical transformations, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.net Their utility stems from the ability to undergo reactions such as alkylations, acylations, and cyclizations. The presence of an enolizable proton alpha to both carbonyl groups enhances their versatility. rsc.org

In chemical biology, beta-ketoester systems are investigated for their potential biological activities. For instance, analogues have been designed and synthesized as potential antibacterial agents by mimicking the structure of bacterial quorum sensing autoinducers. nih.gov The study of their interactions with biological targets, such as enzymes and receptors, provides insights into metabolic pathways and disease mechanisms.

Historical Context of Methyl 4-oxooctanoate Analogues in Academic Investigations

The study of beta-ketoesters dates back to the 19th century with the discovery of ethyl acetoacetate (B1235776), which became a cornerstone in the development of organic synthesis. researchgate.net The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is a classic method for synthesizing β-ketoesters and has been instrumental in the field. ntu.edu.sg

Historically, research on analogues of this compound has been driven by their utility as synthetic intermediates. For example, the transesterification of beta-keto esters has been a subject of extensive research, leading to the development of various catalytic methods to facilitate this transformation. researchgate.netrsc.org These investigations have provided a foundational understanding of the reactivity and potential applications of this class of compounds. The study of related compounds like methyl 4-methyl-2-oxopentanoate (B1228126) has also shed light on the enhanced reactivity of molecules containing both ketone and ester functionalities.

Contemporary Research Relevance of this compound as a Synthetic Target and Intermediate

In modern research, this compound and its analogues continue to be relevant as both synthetic targets and intermediates. Their unique structure makes them valuable starting materials for the synthesis of a variety of complex molecules. For example, the hydrogenation of this compound is a reaction of interest, requiring specific conditions to achieve high enantioselectivity. mdpi.com

Furthermore, analogues of this compound are utilized in the development of new pharmaceuticals and agrochemicals. chemimpex.com For instance, methyl 4-methoxyacetoacetate, a related beta-ketoester, serves as a starting material for the synthesis of the HIV integrase inhibitor Dolutegravir. google.com The ongoing exploration of the reactivity of beta-ketoesters in asymmetric catalysis and multicomponent reactions continues to expand their synthetic utility. nih.govrsc.org Research also extends to their application in materials science for the development of polymers and coatings. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B14144625 Methyl 4-oxooctanoate CAS No. 4316-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4316-48-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 4-oxooctanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-8(10)6-7-9(11)12-2/h3-7H2,1-2H3

InChI Key

PONRPCIHEGPNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Oxooctanoate

Esterification Approaches to Methyl 4-oxooctanoate Formation

Esterification represents a direct and fundamental approach to synthesizing this compound, provided the corresponding carboxylic acid, 4-oxooctanoic acid, is available. These methods focus on the conversion of the carboxyl group to a methyl ester without altering the ketone functionality.

One common pathway to the precursor acid involves the hydrolysis of γ-octalactone under basic conditions, followed by an oxidation step. Once 4-oxooctanoic acid is obtained, it can be converted to its methyl ester through several established procedures. smolecule.com

A standard method is the Fischer-Speier esterification , which involves reacting 4-oxooctanoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the process.

Alternatively, O-alkylation provides a milder route to the ester. This can be accomplished by treating 4-oxooctanoic acid with a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base like cesium carbonate. nih.gov This method is particularly useful when the starting materials are sensitive to strong acidic conditions.

Method Reactants Reagents/Catalyst Product
Fischer-Speier Esterification4-oxooctanoic acid, MethanolH₂SO₄ (catalytic)This compound
O-Alkylation4-oxooctanoic acid, Methyl IodideCs₂CO₃This compound

Beta-Ketoester Synthesis Strategies Applicable to this compound

These strategies construct the characteristic beta-ketoester backbone of the molecule through carbon-carbon bond formation.

The Claisen condensation is a powerful tool for forming β-keto esters by joining two ester molecules. wikipedia.org To synthesize this compound, a mixed (or crossed) Claisen condensation is required. This involves the reaction between two different esters: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile). vanderbilt.educhadsprep.com

A plausible route involves the reaction of methyl pentanoate (as the acylating ester) with the enolate of methyl acetate (B1210297). To prevent a mixture of products from self-condensation reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is typically used at low temperatures to pre-form the enolate of methyl acetate quantitatively before the addition of methyl pentanoate. nih.gov The reaction requires a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting esters, and its deprotonation drives the reaction to completion. wikipedia.org

Reactant 1 (Enolate Source) Reactant 2 (Acylating Agent) Base Key Consideration
Methyl acetateMethyl pentanoateLDA or LiHMDSQuantitative enolate formation is needed to minimize self-condensation and maximize the yield of the desired cross-condensed product. nih.gov

The acetoacetic ester synthesis is a versatile method that traditionally uses an alkyl halide to alkylate the α-carbon of a β-keto ester like methyl acetoacetate (B1235776). However, an adaptation of this chemistry allows for the synthesis of different β-keto esters through an acylation-cleavage sequence.

One effective procedure involves the acylation of methyl acetoacetate with an acid chloride, followed by selective deacetylation. acs.orgacs.org In this method, methyl acetoacetate is first reacted with barium oxide to form a barium enolate complex. acs.org This complex is then acylated with pentanoyl chloride. The resulting α-acyl-β-keto ester intermediate is subsequently cleaved with methanol, which selectively removes the acetyl group and yields this compound. acs.orgacs.org This approach has been shown to produce various β-keto esters in good yields. acs.org

Starting Material Acylating Agent Reagents Reported Yield (Analogous Products)
Methyl acetoacetatePentanoyl chloride1. Barium Oxide (BaO), H₂O67-84% acs.orgacs.org
2. Methanol (MeOH)

Another documented route involves the Michael addition of pentanal to methyl acrylate (B77674), which has been reported to produce this compound in a 67% yield. lookchem.com

Claisen Condensation Derivatives for this compound Elaboration

Asymmetric Synthesis Protocols for Chiral this compound Derivatives

Asymmetric synthesis aims to create molecules with specific three-dimensional arrangements (stereochemistry). For this compound, chirality can be introduced by either reducing the ketone at the C4 position to a chiral alcohol or by performing a stereoselective alkylation at the adjacent C3 position.

Stereoselective alkylation involves adding an alkyl group to a molecule in a way that preferentially forms one enantiomer or diastereomer over another. A common strategy employs chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the approach of the incoming reagent.

The Evans oxazolidinones are well-known chiral auxiliaries used for stereoselective alkylations. researchgate.net A synthetic strategy applicable to chiral derivatives of this compound could involve attaching an oxazolidinone to a precursor like succinic acid monomethyl ester. The resulting chiral imide's enolate can then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield a chiral derivative of the this compound framework. This principle has been successfully applied to the large-scale preparation of related chiral β-keto esters, such as ethyl (R)-5-methyl-3-oxooctanoate. researchgate.net

Enantioselective catalysis uses small amounts of a chiral catalyst to generate large quantities of a chiral product. These methods are highly efficient and are central to modern organic synthesis.

Biocatalysis , using enzymes, offers powerful and highly selective transformations.

Ketoreductases (KREDs): These enzymes can reduce the ketone of this compound to a chiral alcohol (methyl 4-hydroxyoctanoate) with high enantioselectivity. The engineering of KREDs has been used to synthesize key chiral intermediates for pharmaceuticals by reducing similar β-keto esters. rsc.org

Lipases: Lipase-catalyzed transesterification can be used for the kinetic resolution of racemic alcohols that could serve as precursors to chiral this compound derivatives. google.comgoogle.com

ω-Transaminases: Engineered ω-transaminases can be used to synthesize chiral amines from keto esters, demonstrating the potential for creating chiral amino derivatives from the this compound scaffold. mdpi.com

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric reactions. For instance, proline-catalyzed aldol (B89426) reactions between aldehydes and ketones are well-established. dntb.gov.ua A similar strategy could potentially be adapted for the asymmetric synthesis of the this compound skeleton.

Catalytic Method Catalyst Type Transformation Potential Chiral Product
Biocatalytic ReductionKetoreductase (KRED)Enantioselective ketone reductionChiral Methyl 4-hydroxyoctanoate rsc.org
Biocatalytic ResolutionLipaseKinetic resolution of a precursor alcohol via transesterificationEnantiomerically enriched precursor google.comgoogle.com
Biocatalytic Aminationω-TransaminaseAsymmetric reductive aminationChiral Methyl 4-aminooctanoate derivative mdpi.com
OrganocatalysisChiral amine (e.g., Proline)Asymmetric C-C bond formation (e.g., Aldol/Mannich)Chiral this compound framework dntb.gov.ua

Stereoselective Alkylation in this compound Frameworks

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of γ-keto esters. These approaches focus on improving efficiency, reducing waste, and using more environmentally benign materials.

A significant advancement in the green synthesis of compounds like this compound is the use of organocatalysis , particularly in the Stetter reaction. N-Heterocyclic carbenes (NHCs) are effective non-metal catalysts that can replace traditional, more toxic metal-based catalysts. acs.org The asymmetric Stetter reaction, using chiral NHCs, can even produce enantiomerically enriched products, adding significant value while adhering to green principles. nih.gov

Biocatalysis represents another frontier in green chemistry. The products of Stetter reactions can be further transformed using enzymes. For instance, a ketoreductase (KRED) enzyme can selectively reduce the ketone of a 1,4-dicarbonyl compound, leading to the synthesis of valuable chiral γ-lactones in a process known as a dynamic kinetic resolution. nih.govnih.gov This chemoenzymatic cascade combines the efficiency of organocatalysis with the high selectivity and mild operating conditions of biocatalysis. nih.gov

The choice of solvents and reaction conditions is also a key aspect of green synthesis. Methodologies are being developed that operate in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. nih.govirapa.org Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to significantly reduced reaction times and higher yields. researchgate.net For instance, the hydroformylation of methyl acrylate using glyoxylic acid as an in situ source of synthesis gas (CO and H2) under microwave irradiation demonstrates a sustainable approach, avoiding the handling of high-pressure, toxic gases. rasayanjournal.co.in

Atom economy is a core principle of green chemistry, and reactions like the Stetter reaction and gold-catalyzed hydration are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, generating little to no waste. nih.govnih.gov Similarly, methods that utilize readily available, inexpensive feedstocks and generate only benign byproducts like CO2 or water are favored. organic-chemistry.orgnih.gov

The table below highlights key green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in γ-Keto Ester Synthesis

Green Approach Catalyst/Condition Example Reaction Green Principle(s) Exemplified
Organocatalysis N-Heterocyclic Carbenes (NHCs) Stetter Reaction Use of catalysts (non-metal), Atom economy. acs.orgnih.gov
Biocatalysis Ketoreductase (KRED) enzymes Reduction of γ-keto esters Use of renewable feedstocks (enzymes), High selectivity, Mild conditions. nih.gov
Alternative Energy Microwave Irradiation Hydroformylation / Stetter Reaction Energy efficiency, Reduced reaction times. researchgate.netrasayanjournal.co.in
Benign Solvents Water, Ethanol Au(III)-Catalyzed Hydration Use of safer solvents. nih.gov
Atom Economy Gold or NHC Catalysis Hydration of Alkynoates / Stetter Reaction Maximizing incorporation of reactant atoms into the product. nih.govnih.gov
In Situ Reagents Glyoxylic Acid Hydroformylation Avoiding hazardous reagents (e.g., CO gas). rasayanjournal.co.in

Organic Transformations and Reactivity of Methyl 4 Oxooctanoate

Carbonyl Reactivity of Methyl 4-oxooctanoate

The ketone functional group in this compound is a primary site for a variety of chemical transformations, most notably nucleophilic addition and reduction reactions.

Nucleophilic Addition Reactions at the Ketone Moiety of this compound

The ketone carbonyl in β-keto esters like this compound is susceptible to nucleophilic attack. While specific studies on this compound are limited, the reactivity of analogous compounds such as Methyl 4-oxobutanoate (B1241810) and Methyl 4-oxodecanoate provides a strong indication of its expected behavior. chemicalbook.com These compounds readily undergo nucleophilic addition reactions, which are fundamental to the construction of more complex molecular architectures.

Key examples of nucleophilic addition reactions that analogous keto-esters undergo include the Mannich and Henry (nitroaldol) reactions. chemicalbook.com In the Mannich reaction, an amino alkylation process, the keto-ester reacts with an amine and a non-enolizable aldehyde. The Henry reaction involves the addition of a nitroalkane to the ketone, forming a β-nitro alcohol. These reactions are often catalyzed and can be performed stereoselectively to yield specific isomers.

Table 1: Representative Nucleophilic Addition Reactions for Analogs of this compound

Reaction TypeNucleophileCatalyst (Example)Product Type
Mannich ReactionAmine (e.g., PMP-amine)ProlinePyrrolizidine alkaloids
Henry ReactionNitroalkane (e.g., nitromethane)Cu(I) complexesNitroaldol adducts

Data based on reactions of analogous keto-esters. chemicalbook.com

Reduction Chemistry of this compound

The ketone group of this compound can be selectively reduced to a secondary alcohol, yielding Methyl 4-hydroxyoctanoate. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reagent is crucial, as stronger reducing agents like LiAlH₄ can also reduce the ester functionality if not controlled carefully.

Enzymatic reductions offer a high degree of stereoselectivity, producing chiral alcohols with high enantiomeric excess. Carbonyl reductases, such as those from Sporobolomyces salmonicolor, have been shown to be effective in the reduction of a wide range of ketones, including β-ketoesters. nih.govcapes.gov.br These biocatalysts are particularly useful for synthesizing optically active compounds.

Table 2: Common Reducing Agents for the Ketone Moiety in β-Keto Esters

Reducing AgentProductSelectivity
Sodium Borohydride (NaBH₄)Secondary AlcoholChemoselective for the ketone over the ester
Lithium Aluminum Hydride (LiAlH₄)Diol (from reduction of both ketone and ester)Less selective, requires careful control
Carbonyl ReductasesChiral Secondary AlcoholHigh enantioselectivity

Ester Reactivity of this compound

The ester functional group of this compound also displays characteristic reactivity, primarily through transesterification and hydrolysis.

Transesterification Processes Involving this compound

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For β-keto esters, this transformation is a valuable method for modifying the ester group without affecting the ketone. nih.gov A variety of catalysts, including Lewis acids like boron trifluoride diethyl etherate and organocatalysts such as 4-DMAP (4-dimethylaminopyridine), have been effectively used for the transesterification of related β-keto esters. nih.gov The use of heterogeneous catalysts, such as zeolites and metal oxides, is also a growing area of interest due to their ease of separation and reusability. sciforum.net

Table 3: Selected Catalysts for the Transesterification of β-Keto Esters

Catalyst TypeExample
Lewis AcidBoron Trifluoride Diethyl Etherate
Organocatalyst4-Dimethylaminopyridine (4-DMAP)
Homogeneous BaseSodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH)
Heterogeneous Acid/BaseZeolites, Metal Oxides (e.g., KF/CaO)

Data based on general transesterification of β-keto esters and related compounds. nih.govsciforum.netui.ac.id

Hydrolysis and Saponification Kinetics of this compound

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-oxooctanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of the carboxylate salt. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl. masterorganicchemistry.com

Alpha-Carbon Reactivity of this compound

The carbon atoms adjacent to the carbonyl groups (α-carbons) in this compound exhibit enhanced acidity, making them nucleophilic upon deprotonation. The hydrogens on the carbon between the ketone and the ester (C3) are particularly acidic due to the electron-withdrawing effects of both carbonyl groups. This allows for a range of reactions at this position, most notably alkylation and aldol-type condensations. libretexts.orgopenstax.orgbipublication.com

The formation of an enolate at the α-carbon allows for the introduction of alkyl groups via reaction with alkyl halides, a process known as α-alkylation. openstax.orgpressbooks.pub This is a powerful tool for carbon-carbon bond formation. Furthermore, the enolate can act as a nucleophile in aldol-type reactions, attacking other carbonyl compounds to form larger molecules. cdnsciencepub.comsemanticscholar.orglibretexts.org The acetoacetic ester synthesis is a classic example of how the α-carbon reactivity of β-keto esters can be utilized to synthesize ketones. libretexts.orgpressbooks.pub While specific studies detailing the α-carbon reactivity of this compound are scarce, its behavior is expected to be consistent with that of other β-keto esters.

Enolization and Enolate Chemistry of this compound

The presence of a ketone carbonyl group in this compound allows for the formation of enolates through the deprotonation of the α-carbons. masterorganicchemistry.com Unlike β-keto esters where the α-protons are flanked by two carbonyl groups and are thus significantly more acidic, the protons alpha to the ketone in this compound (at the C3 and C5 positions) are activated by only a single carbonyl group. masterorganicchemistry.com Consequently, stronger bases are required for efficient deprotonation.

The enolates of this compound are stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the ketone. masterorganicchemistry.com Deprotonation can occur at two different sites, leading to two possible regioisomeric enolates:

Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered C5 position. Its formation is favored at low temperatures (e.g., -78 °C) using a strong, bulky, non-nucleophilic base like Lithium diisopropylamide (LDA). youtube.com

Thermodynamic Enolate: Formed by the removal of a proton from the more substituted C3 position. This enolate leads to a more substituted, and therefore more stable, double bond. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures or the presence of a weaker base with a protic solvent. youtube.com

The choice of reaction conditions is crucial for controlling the regioselectivity of the enolate formation, which in turn determines the outcome of subsequent reactions.

FeatureKinetic EnolateThermodynamic Enolate
Position of Deprotonation C5C3
Controlling Factors Strong, bulky base (e.g., LDA), low temperature (-78 °C), short reaction time. youtube.comWeaker base or thermodynamic equilibration, higher temperature (e.g., 25 °C). youtube.com
Resulting Alkene Less substitutedMore substituted
Stability Less stableMore stable

Alkylation and Acylation Reactions at the Alpha-Position of this compound

The nucleophilic enolates generated from this compound can be utilized in carbon-carbon bond-forming reactions, such as alkylation and acylation at the α-positions (C3 and C5).

Alkylation: The reaction of the enolate with an alkyl halide proceeds via an S_N2 mechanism. To achieve successful alkylation, a strong base like LDA is typically used to ensure that the keto ester is fully converted to its enolate form. youtube.com This prevents side reactions like the self-condensation of the ester. The choice of alkyl halide is generally restricted to primary or methyl halides to avoid competing E2 elimination reactions. google.com The regioselectivity of the alkylation is dependent on whether the kinetic or thermodynamic enolate is generated and trapped with the electrophile.

Acylation: The enolates can also be acylated by reacting them with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a 1,3-dicarbonyl moiety relative to the original ketone. Research on the dianions of β-keto esters has shown that acylation can occur at the γ-position, yielding β,δ-diketo esters, highlighting the complexity of acylation reactions in polycarbonyl systems. researchgate.net For a γ-keto ester like this compound, acylation at the C3 or C5 position would similarly expand the carbon skeleton and introduce new functionality.

Reaction TypeReagentsPosition of AttackProduct Type
Alkylation 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I, CH₃CH₂Br)C3 or C5α-Alkyl-γ-keto ester
Acylation 1. LDA, THF, -78 °C2. R-COCl (e.g., CH₃COCl)C3 or C5α-Acyl-γ-keto ester

Cyclization and Heterocyclic Annulation Reactions of this compound

The 1,5-dicarbonyl relationship between the ketone and the ester functionalities in this compound makes it an excellent precursor for the synthesis of six-membered heterocyclic rings. A prominent example is its reaction with hydrazine (B178648) and its derivatives to form 4,5-dihydropyridazin-3(2H)-ones.

This transformation is a powerful tool in synthetic chemistry for building heterocyclic libraries for biological screening. nih.govresearchgate.net The reaction proceeds via a two-step sequence:

Condensation: The nucleophilic hydrazine reacts with the ketone at the C4 position to form an intermediate hydrazone. Research indicates that the reaction of hydrazine with γ-keto esters can be chemoselective, preferentially attacking the ketone over the ester. researchgate.net

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This intramolecular aminolysis results in the formation of the stable six-membered pyridazinone ring, with the elimination of methanol (B129727).

This cyclization-cleavage approach is efficient and has been successfully applied in solid-phase synthesis to generate diverse libraries of pyridazinone compounds. nih.govresearchgate.net The reaction can be carried out with various substituted hydrazines to yield N-substituted pyridazinones. nih.gov

ReagentReaction ConditionsHeterocyclic Product
Hydrazine Hydrate (H₂NNH₂·H₂O)Ethanol (B145695), Reflux6-Propyl-4,5-dihydropyridazin-3(2H)-one
Phenylhydrazine (B124118) (PhNHNH₂)Acetic Acid, Heat2-Phenyl-6-propyl-4,5-dihydropyridazin-3(2H)-one

Catalytic Applications and Mechanistic Studies Involving Methyl 4 Oxooctanoate

Organocatalytic Transformations of Methyl 4-oxooctanoate

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netrsc.org this compound and its close structural analog, methyl 4-oxobutanoate (B1241810), are effective substrates in these reactions, particularly those catalyzed by proline and other chiral amines.

The amino acid L-proline is a highly effective organocatalyst for various asymmetric transformations, including aldol (B89426) and Mannich reactions. wikipedia.orgbeilstein-journals.org In the context of methyl 4-oxobutanoate, which serves as a model for this compound, proline catalysis facilitates a syn-selective self-Mannich reaction. chemicalbook.com This stereodivergent strategy is instrumental in the asymmetric synthesis of specific 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com The reaction pathway catalyzed by proline leads specifically to the diastereomers (+)-laburnine and its enantiomer, (-)-trachelanthamidine. chemicalbook.com The general mechanism for proline-catalyzed reactions involves the formation of an enamine intermediate from the catalyst and a carbonyl compound, which then undergoes a stereocontrolled reaction with an electrophile. wikipedia.org

Beyond proline, other chiral secondary amines are employed to achieve complementary stereoselectivity in reactions with methyl 4-oxobutanoate. researchgate.net A notable example is the anti-selective self-Mannich reaction with a p-methoxyphenyl (PMP)-protected amine, which is catalyzed by a chiral secondary amine. chemicalbook.com This reaction provides a pathway to synthesize (+)-isoretronecanol and (-)-isoretronecanol, diastereomers that are not accessible through the proline-catalyzed route. chemicalbook.comresearchgate.net The ability to switch the diastereoselectivity from syn to anti by choosing between proline and another chiral secondary amine highlights the power and versatility of organocatalysis in synthesizing a diverse range of stereodefined molecules from a single precursor. chemicalbook.comresearchgate.net

Stereodivergent Self-Mannich Reactions of Methyl 4-oxobutanoate
CatalystReaction TypeKey ReactantSelectivityProductsReference
ProlineSelf-Mannich ReactionMethyl 4-oxobutanoatesyn-selective(+)-Laburnine, (-)-Trachelanthamidine chemicalbook.com
Chiral Secondary AmineSelf-Mannich ReactionMethyl 4-oxobutanoate with PMP-amineanti-selective(+)-Isoretronecanol, (-)-Isoretronecanol chemicalbook.comresearchgate.net

Proline-Catalyzed Reactions with this compound

Metal-Catalyzed Reactions Featuring this compound as a Substrate

Transition-metal catalysis offers a complementary set of transformations for substrates like this compound, including coupling and hydrogenation reactions. rsc.org These methods are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming C-C bonds. sioc-journal.cnnih.gov These reactions typically couple an organometallic reagent (e.g., an organoboron compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. uwindsor.ca While this compound itself is not a typical substrate for direct cross-coupling, its derivatives can be designed to participate in such reactions. For instance, a halogenated derivative of this compound could serve as the electrophilic partner in a Suzuki-Miyaura coupling. The versatility of these reactions allows for the introduction of a wide array of functional groups, with applications spanning from laboratory synthesis to the industrial production of pharmaceuticals. researchgate.net

The asymmetric hydrogenation of the ketone functionality in γ-keto-esters like this compound is a key reaction for producing chiral γ-lactones, which are valuable building blocks. Transition metals, particularly ruthenium, are effective catalysts for this transformation. In one study, the hydrogenation of this compound was achieved with excellent enantioselectivity using a ruthenium-based catalyst. mdpi.com The reaction required a relatively long duration (168 hours) and elevated hydrogen pressure to achieve high conversion while maintaining an enantioselectivity greater than 97% for the (R)-enantiomer. mdpi.com This demonstrates the capability of transition metal catalysts to induce high stereocontrol in the reduction of challenging substrates.

Asymmetric Hydrogenation of γ-Keto Esters
SubstrateCatalyst SystemH₂ PressureReaction Time (h)Enantiomeric Excess (ee)Reference
This compoundRuthenium-based complexHigh168>97% (R) mdpi.com
Methyl 4-oxodecanoateRuthenium-based complexHigh168>97% (R) mdpi.com
Methyl 4-oxo-6-phenylhexanoateRuthenium-based complexHigh168>97% (R) mdpi.com

Palladium-Catalyzed Coupling Reactions of this compound Derivatives

Mechanistic Investigations of Catalytic Pathways for this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and developing new ones. sumitomo-chem.co.jprsc.org For reactions involving this compound, mechanistic studies focus on how catalysts activate the substrate and control stereoselectivity.

In organocatalytic Mannich reactions, the mechanism proceeds through the formation of key intermediates. chemicalbook.comresearchgate.net With proline, the catalyst reacts with the keto-ester to form a nucleophilic enamine. wikipedia.org This enamine then attacks the iminium ion generated from another molecule of the substrate and the amine, with stereocontrol dictated by the chiral environment of the proline catalyst. For other chiral amines, a similar enamine-based pathway is likely, but the different steric and electronic properties of the catalyst lead to the opposite diastereoselectivity. researchgate.net Aniline catalysis, for example, is known to proceed via the formation of a catalyst-imine intermediate. nih.gov

In transition metal-catalyzed hydrogenation, the mechanism generally involves the coordination of the keto-ester to the chiral metal complex. researchgate.net The ketone's carbonyl oxygen binds to the metal center, and a hydride ligand, also bound to the metal, is transferred to the carbonyl carbon. The chiral ligands on the metal create a stereo-differentiating environment, forcing the hydride transfer to occur preferentially to one face of the ketone, thus leading to an excess of one enantiomer of the resulting alcohol. researchgate.net

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca In the context of a this compound derivative (e.g., an aryl halide derivative), the cycle would begin with the oxidative addition of the C-X bond to a Pd(0) complex. This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca

Transition State Analysis in this compound Transformations

Detailed transition state analysis for transformations involving this compound specifically is not extensively documented in dedicated public studies. However, the mechanism can be understood by examining computational and experimental studies on the broader class of β-keto esters undergoing asymmetric hydrogenation with ruthenium-phosphine catalysts, such as those pioneered by Noyori.

These reactions are believed to proceed through an "outer-sphere" mechanism where the catalyst and substrate interact without direct, persistent bonding prior to the key step. Transition state models, often developed using Density Functional Theory (DFT) calculations, are crucial for rationalizing the high levels of enantioselectivity observed.

For a typical Ru-BINAP catalyzed hydrogenation, the transition state is conceptualized as a six-membered pericyclic structure. harvard.edu In this model:

The ketone oxygen of the β-keto ester coordinates with the Lewis acidic ruthenium center.

A hydride ligand on the ruthenium is transferred to the carbonyl carbon.

An acidic proton, often from an N-H group on a diamine co-ligand or from a protic solvent, is transferred to the carbonyl oxygen. jst.go.jp

The enantioselectivity of the reaction is determined by the facial selectivity of the substrate's approach to the catalyst. The chiral environment created by the diphosphine ligand (e.g., BINAP) presents steric barriers that favor one transition state over its diastereomeric counterpart. The substrate orients itself to minimize steric repulsion between its alkyl groups and the bulky phenyl or naphthyl groups of the chiral ligand. harvard.edu

More recent DFT studies on related systems suggest that rather than a fully concerted six-membered transition state, the N-H group on the catalyst ligand may serve to stabilize the rate-determining transition state through non-covalent hydrogen-bonding interactions. colab.ws Computational analyses of similar substrates have been used to compare the relative energies of the transition states leading to the different stereoisomers, thereby explaining the observed high enantiomeric excess and differences in reactivity. acs.orgnih.gov

Interaction TypeDescriptionRole in Selectivity
Steric Repulsion Repulsion between the substrate's side chains and the bulky groups (e.g., phenyl) on the chiral ligand.Directs the substrate to approach the catalyst from the less hindered face, determining the product's stereochemistry. harvard.edu
Lewis Acid/Base Coordination of the substrate's carbonyl oxygen (Lewis base) to the Ruthenium center (Lewis acid).Essential for activating the carbonyl group for hydride attack.
Hydrogen Bonding Interaction between the catalyst's N-H moiety and the substrate's carbonyl oxygen in the transition state.Stabilizes the favored transition state, lowering its activation energy and enhancing enantioselectivity. colab.ws

Reaction Kinetics and Rate Determining Steps

The kinetics of transformations involving this compound are highly dependent on the catalyst system, reaction conditions, and the structure of the substrate itself. The primary catalytic transformation studied for this molecule is its asymmetric hydrogenation to produce the corresponding chiral γ-hydroxyoctanoate.

Specific kinetic data for the hydrogenation of this compound highlights its comparatively lower reactivity. In a study using a Ru-tetraMe-BITIOP₂ catalyst, the hydrogenation of this compound required significantly longer reaction times (168 hours) and higher hydrogen pressure to achieve complete conversion, while still yielding excellent enantioselectivity (>97% R). mdpi.com This contrasts sharply with the hydrogenation of other substrates like ethyl levulinate, which could be completed in much shorter times (e.g., 10 hours) under similar catalytic systems. mdpi.com

The slower reaction rate for this compound can be attributed to several factors inherent to its structure:

Steric Hindrance: The longer butyl group (C₄H₉) attached to the ketone may create more steric hindrance around the reaction center compared to the methyl group in levulinate esters, slowing the rate of effective catalyst-substrate complex formation and hydride transfer.

Electronic Effects: The electron-donating nature of the alkyl chain may slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride.

The solvent also plays a critical role in the reaction kinetics. Protic solvents like methanol (B129727) and ethanol (B145695) have been shown to accelerate the hydrogenation of β-keto esters by facilitating the release of the product from the catalyst's coordination sphere, thereby freeing the catalyst to begin a new cycle. researchgate.net

SubstrateCatalyst SystemConditionsReaction TimeOutcomeRef
This compound Ru-tetraMe-BITIOP₂High H₂ Pressure168 h>97% (R) ee mdpi.com
Methyl 4-oxodecanoate Ru-tetraMe-BITIOP₂High H₂ Pressure168 h>97% (R) ee mdpi.com
Ethyl Levulinate Ru-tetraMe-BITIOP₂2 bar H₂10 hHigh ee mdpi.com

Spectroscopic Characterization Techniques for Methyl 4 Oxooctanoate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-oxooctanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. nih.gov By observing the magnetic behavior of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis of this compound

One-dimensional ¹H and ¹³C NMR are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. pitt.edu

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl ester protons, the methylene (B1212753) groups of the octanoate (B1194180) chain, and the terminal methyl group. For instance, the methyl protons of the ester group (CH₃-O) typically appear in the range of δ 3.6-3.8 ppm. The methylene protons adjacent to the carbonyl groups will show characteristic shifts influenced by the electron-withdrawing nature of these groups.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. bhu.ac.in The carbonyl carbons of the ketone and ester groups are particularly diagnostic, appearing significantly downfield (typically δ 170-210 ppm) due to their deshielded nature. The carbon of the methyl ester group will have a characteristic shift around δ 50-55 ppm. The aliphatic carbons of the octanoate chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ester)3.6 - 3.850 - 55
C=O (ester)-170 - 175
C=O (ketone)-205 - 215
CH₂ (adjacent to ester C=O)2.5 - 2.730 - 35
CH₂ (adjacent to ketone C=O)2.7 - 2.940 - 45
Other CH₂1.2 - 1.720 - 30
CH₃ (terminal)0.8 - 1.013 - 15

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Correlation Spectroscopy (COSY, HMQC, HSQC, NOESY) Applied to this compound

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and spatial relationships between atoms in this compound. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comlibretexts.org For this compound, COSY spectra would show correlations between adjacent methylene groups in the octanoate chain, helping to piece together the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These are heteronuclear experiments that correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and confirming their assignments. creative-biostructure.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. libretexts.org NOESY is particularly useful for determining the three-dimensional conformation of the molecule in solution.

Methyl-Based Solution NMR for Conformational Studies of this compound Adducts

For larger systems, such as when this compound forms adducts with proteins or other biomolecules, methyl-based NMR techniques can be particularly powerful. nih.govnih.gov By selectively labeling the methyl groups with ¹³C and ²H (deuterium), the complexity of the NMR spectrum is greatly reduced, allowing for the study of large complexes. nih.gov Techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) can be used to study the dynamics and conformational changes of the this compound moiety when it is part of a larger assembly. researchgate.netbiorxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. scm.commdpi.com These techniques are excellent for identifying the functional groups present in a molecule. spectroscopyonline.com

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) typically absorbs in the region of 1735-1750 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower frequency, around 1705-1725 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible.

Raman spectroscopy provides complementary information. scm.com While carbonyl stretches are also observable in Raman spectra, they are often weaker than in IR. However, C-C bond vibrations within the carbon chain may be more prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester C=OStretch1735 - 1750
Ketone C=OStretch1705 - 1725
C-O (ester)Stretch1000 - 1300
C-H (alkane)Stretch2850 - 3000

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr In addition to providing the molecular ion peak, which corresponds to the mass of the intact molecule, MS can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. youtube.com

For this compound, common fragmentation pathways would involve cleavage adjacent to the carbonyl groups (alpha-cleavage) and McLafferty rearrangement. libretexts.org For example, loss of the methoxy (B1213986) group (-OCH₃) from the ester would result in a fragment ion with a specific m/z value. Cleavage at the C-C bonds of the octanoate chain would also produce a series of characteristic fragment ions. msu.edu Analyzing these fragmentation patterns allows for the confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure Elucidation of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the technique is highly applicable to its solid derivatives. beilstein-journals.orgresearchgate.net

By reacting this compound to form a crystalline derivative, for example, with a substituted phenylhydrazine (B124118) to form a pyrazolone, it is possible to obtain crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions and packing in the crystal lattice. beilstein-journals.org

Computational and Theoretical Chemistry Studies of Methyl 4 Oxooctanoate

Quantum Chemical Calculations of Methyl 4-oxooctanoate (e.g., DFT, Ab Initio, G3MP2, G4)

Quantum chemical calculations are fundamental to understanding the behavior of this compound at the molecular level. Methodologies such as Density Functional Theory (DFT), ab initio methods, and high-accuracy composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are employed to predict molecular structures, energies, and other properties.

DFT has become a widely used tool for studying organic molecules due to its balance of computational cost and accuracy. researchgate.netmdpi.com The B3LYP functional is a common choice within DFT for geometry optimizations and property calculations. researchgate.netnatscidiscovery.com Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide another avenue for investigation. core.ac.ukrsc.org

For highly accurate energy calculations, particularly for thermodynamic properties, composite methods are often utilized. The G3 and G4 theories, along with their more cost-effective variants G3MP2 and G4MP2, involve a series of pre-defined calculations to arrive at a final, precise energy value. gaussian.com These methods are particularly valuable for determining gas-phase enthalpies of formation with accuracy that can rival experimental measurements. researchgate.netresearchgate.netmdpi.com While specific published studies applying these high-level calculations directly to this compound are not prevalent, the methodologies are well-established for analogous ester compounds. researchgate.netresearchgate.net

Electronic Structure and Molecular Orbital Analysis of this compound (e.g., HOMO-LUMO)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that can accept an electron. schrodinger.comchemmethod.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov

For this compound, the HOMO would likely be localized around the oxygen atoms of the ketone and ester carbonyl groups, which have lone pairs of electrons. The LUMO would be expected to be a π* antibonding orbital associated with these same carbonyl groups, which are the most electrophilic sites. Computational methods like DFT are used to calculate the energies of these orbitals and visualize their distribution across the molecule. chemmethod.comnih.gov

Table 1: Calculated Electronic Properties of this compound
PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. researchgate.net
Chemical Potential (μ)A measure of the tendency of electrons to escape from the molecule.
Chemical Hardness (η)Measures the resistance of a molecule to change its electron configuration; related to the HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω)A global reactivity index that measures the propensity of a species to accept electrons. nih.gov

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org this compound possesses significant conformational flexibility due to its seven rotatable single bonds. lookchem.com This flexibility gives rise to a complex potential energy surface, often referred to as an energy landscape. biorxiv.orgnih.gov

This landscape contains numerous energy minima, corresponding to stable conformers, and saddle points, which are the transition states connecting them. libretexts.orgyoutube.com Computational methods are used to map this landscape by systematically rotating the bonds and calculating the energy of each resulting conformation. nih.gov This analysis helps identify the lowest-energy (most stable) conformers that are most likely to be populated under given conditions. libretexts.org The relative energies of different conformers are determined by factors such as torsional strain from eclipsing interactions and steric hindrance between bulky groups. youtube.com Understanding the energy landscape is crucial for interpreting experimental results and predicting how the molecule will interact with other species, such as enzyme active sites. nih.govchemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling of this compound Transformations

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could include transformations such as the reduction of the ketone group, hydrolysis of the ester, or nucleophilic attack at a carbonyl carbon. nih.gov

Using methods like DFT, chemists can model the entire reaction pathway from reactants to products. nih.gov This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For instance, in studying an enzyme-catalyzed reaction, a model might involve the inhibitor and key residues of the enzyme's active site. nih.gov Calculations can reveal how the catalytic residues facilitate the reaction, for example, by deprotonating a nucleophile or stabilizing a charged intermediate. nih.gov By calculating the Gibbs free energies of all species along the pathway, a complete energy profile can be constructed, providing deep insight into the reaction's feasibility and kinetics. mdpi.com

Spectroscopic Property Prediction for this compound

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for identifying and characterizing molecules. DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govplos.org

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. natscidiscovery.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, C-H bend). Comparing the predicted spectrum to an experimental one can confirm the structure of a synthesized compound. natscidiscovery.comrasayanjournal.co.in

For NMR spectra, calculations can predict the chemical shifts (¹H and ¹³C) for each nucleus in the molecule. plos.org These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms, which can be a complex task for molecules with many similar protons or carbons. rasayanjournal.co.in The accuracy of these predictions provides strong support for structural assignments.

Table 2: Example of Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted ParameterCorresponding Functional Group/Atom
IR~1740 cm⁻¹C=O stretch (Ester)
~1715 cm⁻¹C=O stretch (Ketone)
~1200-1000 cm⁻¹C-O stretch
¹³C NMR~208 ppmC=O (Ketone)
~173 ppmC=O (Ester)
~51 ppm-OCH₃
~40-10 ppmAlkyl chain carbons (-CH₂-, -CH₃)
¹H NMR~3.6 ppm-OCH₃
~2.7 ppm-CH₂- adjacent to ketone C=O
~2.4 ppm-CH₂- adjacent to ester C=O
~0.9 ppmTerminal -CH₃

Thermodynamic Property Prediction and Analysis of this compound

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), define its stability and equilibrium behavior. While some physical properties can be found in databases, computational methods are essential for obtaining a complete thermodynamic profile. lookchem.com

High-accuracy composite methods like G3MP2 and G4 are particularly well-suited for calculating gas-phase enthalpies of formation. researchgate.netresearchgate.net These calculations provide benchmark data that can be used to assess the stability of the molecule and the energetics of its reactions. researchgate.net For example, the enthalpy of formation can be used in Hess's law calculations to determine the enthalpy change of any reaction involving the molecule. Theoretical prediction of thermodynamic parameters is also a crucial component in modeling processes like gas chromatography, where retention times are dependent on these values. nih.gov

Table 3: Selected Physical and Computationally Accessible Thermodynamic Properties of this compound
PropertyValue / Method of Determination
Molecular FormulaC₉H₁₆O₃ lookchem.com
Molecular Weight172.22 g/mol lookchem.com
Density0.9786 g/cm³ lookchem.com
Boiling Point72 °C at 0.5 Torr lookchem.com
Gas-Phase Enthalpy of Formation (ΔfH°(g))Calculated using composite methods (e.g., G3, G4) researchgate.net
Standard Entropy (S°)Calculated from vibrational frequencies via statistical mechanics mdpi.com
Gibbs Free Energy of Formation (ΔfG°)Calculated from enthalpy and entropy

Role of Methyl 4 Oxooctanoate As a Synthetic Intermediate

Building Block for Complex Organic Molecules Utilizing Methyl 4-oxooctanoate

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a potential starting material for the synthesis of more complex molecules. One notable application is its use as a substrate in asymmetric hydrogenation to produce chiral lactones, which are valuable intermediates in the synthesis of biologically active compounds.

In a study focused on the asymmetric transformation of levulinic acid and its esters, this compound was successfully hydrogenated to its corresponding chiral γ-lactone. mdpi.com This reaction highlights the utility of this compound in creating stereodefined centers, a crucial aspect of modern organic synthesis. The hydrogenation required specific conditions to achieve high enantioselectivity. mdpi.com

Interactive Data Table: Asymmetric Hydrogenation of this compound

ParameterValueReference
SubstrateThis compound mdpi.com
Reaction TypeAsymmetric Hydrogenation mdpi.com
Reaction Time168 hours mdpi.com
Enantioselectivity>97% (R) mdpi.com

While direct research on this compound is limited, the synthesis of related compounds underscores the potential of this structural motif. For instance, the related compound, ethyl 7-methyl-4-oxooctanoate, has been utilized as a synthetic precursor for γ-jasmolactone, a fragrance component. oup.com

Precursor in Natural Product Synthesis Derived from this compound Frameworks

This compound has been identified as a natural product in the hexane (B92381) extracts of the flowers of the Neem tree (Azadirachta indica) and the stems of Tinospora cordifolia. thieme-connect.comresearchgate.netthieme-connect.comgrafiati.comthieme-connect.comscribd.com Its presence in these medicinally important plants suggests its involvement in their biosynthetic pathways, although specific studies detailing its role as a precursor in the synthesis of other natural products are not extensively available.

The identification of this compound was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. researchgate.net While its biological activity within the plants is not fully elucidated, its existence points to a potential, yet unexplored, role in natural product chemistry.

Utilization of this compound in Medicinal Chemistry Research

The application of this compound in medicinal chemistry is an emerging area with limited but specific examples. A patent for mixed inhibitors of aminopeptidase (B13392206) N and neprilysin includes this compound in a synthetic scheme. google.com These inhibitors have potential applications as analgesics, anxiolytics, and anti-inflammatory agents. google.com The patent suggests the use of this compound as an intermediate in the synthesis of these more complex, biologically active molecules. However, broader research detailing its extensive use and the biological activities of its derivatives is not widely published.

Integration of this compound into Materials Science Research

Based on available scientific literature, there is currently no information regarding the integration or utilization of this compound in materials science research.

Analytical Method Development and Validation for Methyl 4 Oxooctanoate

Chromatographic Method Development for Methyl 4-oxooctanoate Quantification and Purity Assessment

Chromatography is the cornerstone for separating this compound from impurities, starting materials, or other components in a mixture. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the specific analytical goal, such as quantification or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification and purity analysis of non-volatile or thermally sensitive compounds like β-keto esters. acs.orgmdpi.com A reversed-phase (RP-HPLC) method is typically suitable for a moderately polar compound such as this compound.

Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation. lindenwood.educore.ac.uk Separation is commonly achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.net The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a critical parameter that is adjusted to obtain the desired retention time and resolution from potential impurities. lindenwood.eduresearchgate.net Detection is often performed using a UV detector, as the carbonyl group of the ketone provides sufficient chromophoric activity. The method can be validated to assess the purity of this compound by detecting and quantifying process-related impurities or degradation products. pensoft.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis This table presents a hypothetical set of parameters based on typical methods for related compounds.

ParameterConditionReference
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size pensoft.netresearchgate.net
Mobile PhaseIsocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net
Flow Rate1.0 mL/min pensoft.netresearchgate.net
Column Temperature30-35 °C pensoft.netresearchgate.net
Detection Wavelength210 nm researchgate.net
Injection Volume20 µL researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com Given that this compound is a methyl ester with a relatively low molecular weight, it possesses sufficient volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. acs.org The analysis begins with the injection of the sample into a heated port, where it is vaporized and carried by an inert gas, such as helium or hydrogen, onto the analytical column. phenomenex.comlibretexts.org

Separation occurs as the analyte partitions between the carrier gas (mobile phase) and a stationary phase coated on the inside of a capillary column. phenomenex.com A common choice for general-purpose analysis of esters is a nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net The oven temperature is typically programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. internationaloliveoil.org GC-MS analysis not only provides quantification but also yields mass spectra that serve as a chemical fingerprint for structural confirmation. nih.govmdpi.com

Table 2: Typical Gas Chromatography Method Parameters for Ester Analysis This table outlines common parameters applicable to the analysis of volatile esters like this compound.

ParameterConditionReference
ColumnCapillary column (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0 mL/min internationaloliveoil.org
Injection Port Temp.250 °C
Oven Temperature ProgramInitial 70 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) internationaloliveoil.org
MS Ion Source Temp.230 °C (if applicable)

The carbon atom at the 4-position in this compound is not a chiral center. However, if a related structure were to have a chiral center, Supercritical Fluid Chromatography (SFC) would be a leading technique for resolving its enantiomers. SFC has gained popularity as a "green" and efficient alternative to normal-phase HPLC for chiral separations. researchgate.netmdpi.com The technique uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comnih.gov

To achieve chiral separation, the supercritical CO₂ is typically mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695), and passed through a chiral stationary phase (CSP). researchgate.netacs.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for separating a wide range of chiral compounds and would be the first choice for resolving keto ester enantiomers. mdpi.comeuropeanpharmaceuticalreview.com The development of SFC methods has proven highly effective for the complex enantioseparation of various compounds in under 15 minutes. acs.orgresearchgate.net

Table 3: Representative SFC Method Parameters for Chiral Separation This table shows potential parameters for the chiral analysis of a keto ester, based on modern SFC applications.

ParameterConditionReference
ColumnChiral Stationary Phase (e.g., Amylose-based, 150 mm x 3.0 mm, 2.5 µm) acs.org
Mobile PhaseSupercritical CO₂ with an organic modifier (e.g., Methanol) nih.govacs.org
GradientGradient of 5% to 40% modifier over 10 minutes researchgate.net
Flow Rate2.0-3.0 mL/min researchgate.net
Back Pressure150 bar researchgate.net
Column Temperature40 °C researchgate.net

Gas Chromatography (GC) Techniques for Volatile this compound Analytes

Spectroscopic Analytical Methodologies for this compound

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the methyl ester protons (-OCH₃), the methylene (B1212753) groups adjacent to the ketone (C3 and C5), and the other methylene groups in the alkyl chain, with chemical shifts and splitting patterns confirming their connectivity.

In the ¹³C NMR spectrum, characteristic signals would appear for the ester carbonyl carbon (~170-175 ppm), the ketone carbonyl carbon (>200 ppm), the methoxy (B1213986) carbon (~50-55 ppm), and the individual carbons of the octyl chain. researchgate.net

Mass Spectrometry (MS) : Often coupled with GC, MS provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, showing losses of characteristic fragments such as the methoxy group (•OCH₃) or the alkyl chain, helps to confirm the structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by two strong absorption bands in the carbonyl region: one for the C=O stretch of the ketone (typically ~1715 cm⁻¹) and another for the C=O stretch of the ester (typically ~1740 cm⁻¹). nih.gov

Validation Parameters and Quality Control in this compound Analysis

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. chemrj.org It is a requirement for quality control and is mandated by regulatory bodies. rsc.orgresearchgate.net Key validation parameters, as defined by the International Council for Harmonisation (ICH), are outlined below. europa.eu

Table 4: Key Parameters for Analytical Method Validation

ParameterDefinitionTypical Acceptance Criteria (for Assay)Reference
SpecificityThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).The analyte peak is well-resolved from all other peaks (Resolution > 2). chemrj.orgdemarcheiso17025.com
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
RangeThe interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the target test concentration. europa.euofnisystems.com
AccuracyThe closeness of test results obtained by the method to the true value. Often determined by spike-recovery studies.Percent recovery typically within 98.0% to 102.0%. europa.eu
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2%. nih.govchemrj.org
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. sysrevpharm.orgscielo.br
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. europa.eusysrevpharm.org
RobustnessA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Results should remain within system suitability specifications. chemrj.orgofnisystems.com

A practical example of validation results for related compounds in a purity test showed excellent performance, with linearity correlation coefficients of 0.999, accuracy (recovery) around 102%, and intra-day repeatability (precision) of 1.4% RSD. nih.gov Such results would provide a high degree of confidence in the analytical method for this compound.

Future Research Directions for Methyl 4 Oxooctanoate

Exploration of Novel Catalytic Systems for Methyl 4-oxooctanoate Functionalization

The development of innovative catalytic systems is a crucial frontier for expanding the synthetic utility of this compound. Future research will likely focus on creating more efficient, selective, and environmentally benign methods for its functionalization. While traditional synthesis often involves stoichiometric reagents, the shift towards catalytic processes is essential for sustainable chemistry.

Key areas of exploration include:

Transition-Metal Catalysis : Catalysts based on metals like palladium are being investigated for novel bond formations. For instance, palladium-catalyzed dehydrogenative coupling can create new carbon-carbon bonds at the β'-position of β-keto esters. acs.orgacs.orgnih.gov Mechanistic studies, including those using DFT calculations, are helping to understand and optimize these reactions, revealing complex pathways that can involve ligand assistance and proton-assisted electron transfer. acs.orgnih.gov Nickel catalysis is also emerging as a powerful tool for transformations like the α-amidation of β-keto esters. nih.gov

Organocatalysis : This metal-free approach offers significant advantages for asymmetric synthesis. Organocatalysts can be used for various α-functionalizations of β-keto esters, including the formation of carbon-carbon and carbon-heteroatom bonds. magtech.com.cn These methods provide a pathway to chiral molecules with high enantioselectivity. magtech.com.cnnih.gov

Biocatalysis : The use of whole cells or isolated enzymes presents a green alternative for functionalizing this compound. abap.co.in Enzymes like dehydrogenases and reductases can perform highly enantioselective reductions of the keto group. nih.govrsc.org For example, alcohol dehydrogenases have been successfully used for the asymmetric reduction of β-keto esters to produce chiral β-hydroxyesters. rsc.org Whole-cell biocatalysis using manganese-oxidizing bacteria has also been shown to be effective for the oxidation of β-keto esters. mdpi.com

Catalytic ApproachExample TransformationKey Advantages
Transition-Metal CatalysisDehydrogenative β′-functionalizationHigh reactivity and regioselectivity. acs.orgacs.orgnih.gov
OrganocatalysisAsymmetric α-functionalizationMetal-free, high enantioselectivity. magtech.com.cnnih.gov
BiocatalysisEnantioselective reduction of ketonesHigh stereoselectivity, mild reaction conditions. abap.co.innih.govrsc.org

Advanced Computational Design of this compound Derivatives

Computational chemistry is becoming an indispensable tool for designing novel derivatives of this compound with specific properties. By using theoretical models, researchers can predict the outcomes of chemical reactions and design molecules with desired functionalities before synthesizing them in the lab.

Future computational efforts will likely focus on:

Reactivity Prediction : DFT (Density Functional Theory) and other computational methods can be used to study the electronic structure and reactivity of this compound and its derivatives. mdpi.com This allows for the prediction of the most reactive sites for nucleophilic or electrophilic attack, guiding the design of new synthetic routes. mdpi.com

Mechanism Elucidation : Computational studies are crucial for understanding complex reaction mechanisms, such as those in transition-metal catalyzed functionalizations. acs.orgnih.gov For example, DFT calculations have been used to investigate the catalytic cycle of palladium-catalyzed cross-dehydrogenative couplings. acs.orgnih.gov

Virtual Screening and Property Prediction : In silico studies can be used to predict the biological activity and pharmacokinetic profiles of new this compound derivatives. grafiati.com This includes molecular docking studies to investigate interactions with biological targets like enzymes and receptors. mdpi.comgrafiati.com

Integration of this compound into Emerging Synthetic Methodologies

To further enhance its utility, this compound needs to be integrated into modern and emerging synthetic methodologies that offer advantages in terms of efficiency, safety, and sustainability.

Promising areas for integration include:

Flow Chemistry : Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. The synthesis and functionalization of this compound in flow reactors could enable more efficient and scalable production.

Photochemistry : Photo-induced reactions, such as photodecarbonylation, can open up new reaction pathways. For example, α-keto esters have been used as photoinitiators in polymerization reactions. rsc.org

Mechanochemistry : The use of mechanical force, such as in ball milling, to drive chemical reactions can reduce or eliminate the need for solvents, leading to greener synthetic processes. This has been successfully applied to the fluorination of β-keto esters. mdpi.com

Potential for Biotechnological Production and Derivatization of this compound

Biotechnology offers a promising and sustainable route for both the production and further functionalization of this compound.

Future research in this area could involve:

Metabolic Engineering : Engineering microorganisms to produce this compound from renewable feedstocks would be a significant step towards a bio-based chemical industry.

Enzymatic Transformations : A wide range of enzymes can be used to create diverse derivatives of this compound. Ketoreductases can produce chiral alcohols with high enantioselectivity. nih.govrsc.org Lipases can be used for transesterification reactions to produce different esters. rsc.org

Whole-Cell Biocatalysis : Utilizing whole microbial cells as catalysts can be more cost-effective as it avoids the need for enzyme purification. abap.co.in For instance, Candida parapsilosis has been used for the biocatalytic reduction of α-keto esters. abap.co.in

Investigation of this compound in Specialized Chemical Applications

The unique chemical structure of this compound makes it a candidate for a variety of specialized applications beyond its role as a simple building block.

Potential future applications to be investigated include:

Flavor and Fragrance : Some keto-esters are known for their specific sensory properties. This compound has been identified as a volatile component in some natural products and may have applications in the fragrance industry. uagro.mxthieme-connect.comthieme-connect.comgoogle.com

Polymer Chemistry : The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters or poly(keto-esters). google.com Polymers containing β-ketoester moieties can also be functionalized post-polymerization. acs.org Additionally, α-ketoesters can act as photoinitiators for radical polymerization. rsc.orgacs.org

Bioactive Compounds : Derivatives of β-keto esters have been investigated for their biological activities, including antibacterial properties. mdpi.com this compound itself has been identified in medicinal plants and may possess interesting bioactivities. uj.ac.za

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.